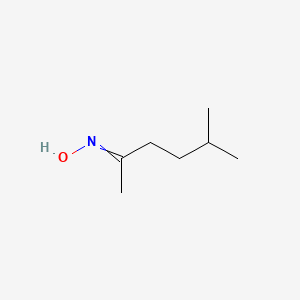

5-Methyl-2-hexanone oxime

Description

Contextual Background of Oxime Chemistry and its Significance

Oximes are a class of organic compounds that have been a cornerstone of organic chemistry for over a century, finding their first synthesis in the 19th century. numberanalytics.com Their significance lies in their versatility as intermediates in a wide array of chemical reactions and their applications across various scientific fields. numberanalytics.comnumberanalytics.com Oximes are crucial in the synthesis of important materials like Nylon-6, where cyclohexanone (B45756) oxime is a key precursor to caprolactam. acs.orgvedantu.com

In addition to their role in polymer chemistry, oximes are valuable in the synthesis of a variety of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic structures. testbook.com The oxime functional group can be readily converted into other functional groups, making it a valuable tool for organic chemists. numberanalytics.com Furthermore, oximes and their derivatives have found applications in the pharmaceutical industry as intermediates in the synthesis of drugs and as active components in certain medications. numberanalytics.comacs.orgnumberanalytics.com They are also utilized in the production of agrochemicals. numberanalytics.com The ability of the oxime group to form stable complexes with metal ions has led to their use in various catalytic processes and as sequestering agents. acs.org

Positional and Structural Isomerism of 5-Methyl-2-hexanone (B1664664) Oxime

Isomerism is a key feature of oxime chemistry, and 5-Methyl-2-hexanone oxime can exist as different isomers.

Positional Isomerism: This type of isomerism arises from the different possible locations of the oxime functional group on the carbon skeleton. For instance, 3-hydroxyimino-5-methyl-2-hexanone is a positional isomer of 5-Methyl-2-hexanone oxime. tsijournals.com In this isomer, the oxime group is on the third carbon atom, whereas in 5-Methyl-2-hexanone oxime, it is on the second carbon.

Structural Isomerism (E/Z Isomerism): Due to the presence of the C=N double bond, ketoximes like 5-Methyl-2-hexanone oxime can exhibit E/Z isomerism (a form of stereoisomerism). This arises from the different spatial arrangements of the substituents attached to the carbon and nitrogen atoms of the double bond. The terms 'syn' and 'anti' are also used to describe these isomers. For example, in the case of 2-methyl-3-hexanone-oxime, a related compound, both (E) and (Z) isomers have been identified and separated. google.com The ratio of these isomers can sometimes be influenced by the reaction conditions during synthesis. google.com

Overview of Key Research Areas Pertaining to the Chemical Compound

Research into 5-Methyl-2-hexanone oxime and related ketoximes spans several areas of chemistry and its applications.

Organic Synthesis: A primary area of research is its use as an intermediate in organic synthesis. The oxime functionality can be a precursor to amines through reduction reactions, a process valuable in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com The Beckmann rearrangement, a classic reaction of oximes, allows for the conversion of ketoximes into amides, which are important structural motifs in many biologically active molecules and polymers. organic-chemistry.org

Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, leading to the formation of metal complexes. acs.org Research in this area explores the synthesis, structure, and properties of these complexes, which can have applications in catalysis and materials science.

Biological Activity: There is interest in the biological activities of oxime derivatives. For example, the related compound 3-hydroxyimino-5-methyl-2-hexanone has been investigated for its antimicrobial properties. tsijournals.comresearchgate.net The mechanism of action is thought to involve the interaction of the oxime group with enzymes and other proteins.

Analytical Chemistry: Oximes can be used for the characterization and purification of carbonyl compounds. testbook.com The formation of solid oxime derivatives with distinct melting points can aid in the identification of aldehydes and ketones.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methylhexan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)4-5-7(3)8-9/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZUNLVAVHYXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060786 | |

| Record name | 5-Methyl-2-hexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-44-2 | |

| Record name | 5-Methyl-2-hexanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone, 5-methyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-hexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Conventional Synthetic Routes to 5-Methyl-2-hexanone (B1664664) Oxime

The most common and established method for synthesizing 5-Methyl-2-hexanone oxime is through the condensation reaction of its parent ketone, 5-Methyl-2-hexanone, with hydroxylamine (B1172632). This reaction is a cornerstone of imine chemistry and can be finely tuned to achieve high yields.

Condensation Reactions with Hydroxylamine: Mechanisms and Optimization

The reaction between 5-Methyl-2-hexanone and hydroxylamine (typically from hydroxylamine hydrochloride) is a nucleophilic addition-elimination reaction. Current time information in Bangalore, IN. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. acs.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon of 5-Methyl-2-hexanone, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. jove.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that can be facilitated by the solvent or a catalyst.

Dehydration: The hydroxyl group on the former carbonyl carbon is protonated (under acidic conditions) or leaves (under basic conditions), and a water molecule is eliminated, leading to the formation of the oxime. jove.com

The rate of oxime formation is significantly influenced by the pH of the reaction medium, with both acids and bases capable of catalyzing the reaction. acs.orgoup.com

Acidic Catalysis: In the presence of an acid, the carbonyl oxygen of 5-Methyl-2-hexanone is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. acs.orgjove.com However, if the pH is too low, the hydroxylamine nucleophile can be protonated to form the unreactive hydroxylammonium ion (H₃N⁺OH), which slows down the reaction. jove.com Therefore, the reaction is typically fastest at a mildly acidic pH, generally around 4.5, which strikes a balance between activating the ketone and not deactivating the hydroxylamine. jove.com

Basic Catalysis: Under basic conditions, hydroxylamine is deprotonated, increasing its nucleophilicity. A base, such as sodium hydroxide (B78521) or sodium carbonate, is often used to neutralize the hydrochloric acid when hydroxylamine hydrochloride is the reagent, liberating the free hydroxylamine to react with the ketone. asianpubs.org The dehydration step can also be promoted by a base.

The choice between acidic and basic catalysis can affect reaction rates and potentially the stability of the final product.

The selection of solvent and the control of temperature are critical for optimizing the synthesis of 5-Methyl-2-hexanone oxime.

Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar protic solvents, such as ethanol (B145695) and water, are commonly used. Ethanol-water mixtures are often employed to enhance the solubility of both the ketone and the hydroxylamine salt. Current time information in Bangalore, IN. The dielectric constant of the medium can affect the stability of charged intermediates and transition states formed during the reaction. asianpubs.orgasianpubs.org Studies on similar oximation reactions have shown that the reaction proceeds more quickly in polar solvents. ias.ac.in For instance, a comparative study on the synthesis of aryl oximes demonstrated higher yields in polar solvents like methanol (B129727) compared to apolar solvents like toluene. ias.ac.in

Temperature Optimization: Increasing the temperature generally increases the reaction rate. acs.org However, excessively high temperatures can lead to the formation of unwanted by-products or the degradation of the oxime product. acs.org Optimized temperatures for the synthesis of similar ketoximes are often in the range of 40–80°C. Current time information in Bangalore, IN. For example, the synthesis of 5-methyl-3-heptanone oxime is typically carried out at temperatures between 60-80°C. The optimal temperature represents a trade-off between reaction speed and the minimization of side reactions. Current time information in Bangalore, IN.

Table 1: Influence of Reaction Conditions on Ketoxime Synthesis

| Substrate | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone Oxime | Phenyl Dichlorophosphate | CH3CN | Room Temp | 1 h | 86 | mdpi.com |

| Acetophenone Oxime | Phenyl Dichlorophosphate | CH2Cl2 | Room Temp | 1.5 h | 82 | mdpi.com |

| 4-Nitrobenzaldehyde | None | Toluene | Room Temp | 60 min | 30 | ias.ac.in |

| 4-Nitrobenzaldehyde | None | Methanol | Room Temp | 60 min | 50 | ias.ac.in |

| 4-Nitrobenzaldehyde | None | Mineral Water/Methanol (1:1) | Room Temp | 10 min | 95 | ias.ac.in |

| 5-Methyl-3-heptanone | Glutamic Acid | Ethanol | 80 | - | 92 |

Preparation of Related Isomeric Oxime Structures

The synthesis of isomeric structures, such as α-hydroxyimino ketones and vicinal dioximes, involves different synthetic strategies, often starting from the same parent ketone but employing different reagents and reaction mechanisms.

Synthesis of 3-Hydroxyimino-5-methyl-2-hexanone from Ketones and Nitrites

3-Hydroxyimino-5-methyl-2-hexanone, an α-hydroxyimino ketone, can be synthesized from 5-methyl-2-hexanone through a nitrosation reaction at the α-carbon. jove.com This reaction is typically carried out using an alkyl nitrite (B80452), such as isopentyl nitrite or butyl nitrite, under acidic conditions. jove.comthieme-connect.de

The mechanism for this α-nitrosation proceeds as follows:

Enol Formation: Under acidic catalysis, 5-methyl-2-hexanone undergoes tautomerization to form its more reactive enol isomer. jove.comlibretexts.org The equilibrium favors the formation of the more substituted enol, which involves the C3 carbon.

Nitrosonium Ion Generation: The alkyl nitrite reacts with the acid (e.g., HCl) to generate a nitrosonium ion (NO⁺), a potent electrophile. jove.comjove.com

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrosonium ion. jove.comjove.com This attack occurs at the α-carbon (C3).

Tautomerization: The resulting unstable nitroso compound rapidly tautomerizes to the more stable oxime, yielding 3-hydroxyimino-5-methyl-2-hexanone. jove.comjove.comjove.com The stability of the final product is enhanced by the formation of an intramolecular hydrogen bond between the oxime's hydroxyl group and the ketone's carbonyl oxygen. jove.comjove.com

This method is regioselective, preferentially introducing the hydroxyimino group at the more substituted α-carbon. jove.com

Formation of Dioxime Derivatives (e.g., 5-Methyl-2,3-hexanedione Dioxime)

The vicinal dioxime, 5-Methyl-2,3-hexanedione dioxime, is synthesized from the corresponding α-hydroxyimino ketone, 3-hydroxyimino-5-methyl-2-hexanone. jove.com The reaction involves a second condensation reaction, this time with hydroxylamine hydrochloride, to convert the remaining ketone functional group into a second oxime group. jove.com

The mechanism is analogous to the conventional oximation described in section 2.1.1. The hydroxylamine attacks the carbonyl carbon (C2) of 3-hydroxyimino-5-methyl-2-hexanone. This is followed by dehydration to form the second C=NOH group, resulting in the vicinal dioxime. acs.orgnih.gov Studies on the synthesis of similar steroidal dioximes show that the formation of the second oxime group can require longer reaction times or slightly different conditions compared to the first oximation. nih.gov

An alternative, metal-mediated pathway has also been proposed where a simple monoxime can be converted to a vicinal dioxime. This mechanism suggests that the metal center (e.g., Ni(II)) mediates the hydrolysis of a portion of the starting monoxime to regenerate the ketone and hydroxylamine. The hydroxylamine is then oxidized to a nitrosating agent, which reacts with the remaining monoxime to form the dioxime. acs.org

Mechanistic Insights into Precursor Synthesis: 5-Methyl-2-hexanone

The synthesis of 5-methyl-2-hexanone, a key precursor to 5-methyl-2-hexanone oxime, is often achieved through the selective hydrogenation of an unsaturated ketone, namely 5-methyl-3-hexen-2-one (B238795). This transformation requires careful control of reaction conditions to ensure the preferential reduction of the carbon-carbon double bond (C=C) while leaving the carbonyl group (C=O) intact.

The catalytic hydrogenation of 5-methyl-3-hexen-2-one is a widely employed method for the production of 5-methyl-2-hexanone. This process typically utilizes a heterogeneous catalyst to facilitate the addition of hydrogen across the C=C bond.

Palladium supported on gamma-alumina (Pd/γ-Al₂O₃) has been identified as an effective catalyst for this transformation. The use of this catalytic system allows for high selectivity in the hydrogenation of the alkene functional group over the ketone. Research has demonstrated that under specific conditions, a high conversion of the unsaturated precursor can be achieved, yielding 5-methyl-2-hexanone as the major product.

Alternative catalysts, such as nickel supported on silica (B1680970) (Ni/SiO₂), have also been explored for the hydrogenation of α,β-unsaturated ketones. While effective, the selectivity for the desired saturated ketone can be influenced by the choice of metal and support. In contrast, reducing agents like sodium borohydride (B1222165) (NaBH₄) would preferentially reduce the carbonyl group, highlighting the distinct advantage of catalytic hydrogenation for this specific transformation.

Table 1: Catalytic Systems for the Hydrogenation of 5-Methyl-3-hexen-2-one

| Catalyst System | Support Material | Typical Conditions | Selectivity | Primary Product |

|---|---|---|---|---|

| Palladium (Pd) | γ-Alumina (γ-Al₂O₃) | 1 atm H₂, 80°C | >95% for C=C bond hydrogenation over C=O bond | 5-Methyl-2-hexanone |

| Nickel (Ni) | Silica (SiO₂) | High pressure | Can lead to the formation of the saturated alcohol (5-methyl-2-hexanol) | 5-Methyl-2-hexanone / 5-Methyl-2-hexanol |

The hydrogenation of 5-methyl-3-hexen-2-one over a Pd/γ-Al₂O₃ catalyst has been shown to follow Langmuir-Hinshelwood kinetics. This model is often used to describe heterogeneous catalytic reactions and assumes that the reaction occurs between molecules adsorbed on the surface of the catalyst. The reaction is first-order with respect to both hydrogen pressure and the concentration of 5-methyl-3-hexen-2-one.

The reaction pathway involves the following key steps:

Adsorption of Reactants: Both hydrogen (H₂) and 5-methyl-3-hexen-2-one adsorb onto the active sites of the palladium catalyst.

Surface Reaction: The adsorbed hydrogen atoms are added sequentially across the adsorbed C=C bond of the unsaturated ketone.

Desorption of Product: The resulting product, 5-methyl-2-hexanone, desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.

Density Functional Theory (DFT) calculations have provided further insight into the mechanism, revealing that the preferential adsorption of the C=C bond on the palladium sites is a key factor in the high selectivity of the reaction. The calculated energy barrier for the activation of the C=C bond is approximately 1.2 eV, which favors the formation of 5-methyl-2-hexanone over other potential side products.

Table 2: Kinetic Parameters for the Hydrogenation of 5-Methyl-3-hexen-2-one

| Kinetic Model | Reaction Order (Hydrogen) | Reaction Order (Substrate) | Key Mechanistic Feature |

|---|---|---|---|

| Langmuir-Hinshelwood | First-order | First-order | Reaction between adsorbed species on the catalyst surface. |

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways of the Oxime Functional Group

The oxime group in 5-Methyl-2-hexanone (B1664664) oxime can undergo several fundamental reactions, including oxidation to nitriles, reduction to amines, and nucleophilic addition. These transformations are characteristic of oximes in general. byjus.com

The oxidation of the oxime group is a known method for the synthesis of nitriles. byjus.com For 5-Methyl-2-hexanone oxime, this transformation would yield 5-methylhexanenitrile. Common oxidizing agents used for this type of conversion include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction involves the cleavage of the C=C bond and the formation of a carbon-nitrogen triple bond. researchgate.net

Table 1: Oxidative Transformation of 5-Methyl-2-hexanone oxime

| Reactant | Oxidizing Agent | Product |

| 5-Methyl-2-hexanone oxime | KMnO4 or CrO3 | 5-Methylhexanenitrile |

The reduction of oximes provides a valuable route to primary amines. byjus.comwikipedia.org 5-Methyl-2-hexanone oxime can be reduced to form 5-methyl-2-hexanamine. This transformation can be achieved through various reducing agents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). Catalytic hydrogenation is another effective method. byjus.com The choice of reducing agent and reaction conditions can be crucial. For instance, using sodium metal in anhydrous ethanol (B145695) or an Al/Hg amalgam are also reported methods for oxime reduction. sciencemadness.org Some reduction methods, like using lithium in low molecular weight amines and ethylenediamine, have been shown to be effective for reducing oximes to their corresponding amines. cmu.edu

Table 2: Common Reagents for the Reduction of Oximes

| Reducing Agent | Description |

| Lithium aluminum hydride (LiAlH4) | A powerful reducing agent capable of reducing a wide range of functional groups, including oximes. |

| Sodium borohydride (NaBH4) | A milder reducing agent, often used for its selectivity. |

| Catalytic Hydrogenation | Involves the use of hydrogen gas and a metal catalyst (e.g., Palladium, Platinum). byjus.com |

| Zinc dust and ammonium (B1175870) formate/chloride | A method involving a metal and a proton source for the reduction. sciencemadness.org |

| Aluminum amalgam | A reagent prepared from aluminum and a mercury salt, used in aqueous THF. sciencemadness.org |

The carbon-nitrogen double bond in the oxime group is susceptible to nucleophilic addition. doubtnut.com In the case of 5-Methyl-2-hexanone oxime, a nucleophile can attack the carbon atom of the C=N bond. doubtnut.com The formation of the oxime itself from 5-methyl-2-hexanone and hydroxylamine (B1172632) is an example of nucleophilic addition followed by elimination. doubtnut.com The oxime functional group can also form stable complexes with metal ions.

Rearrangement Processes

Rearrangement reactions, particularly the Beckmann rearrangement, are a significant aspect of oxime chemistry, allowing for the synthesis of amides from ketoximes. wikipedia.org

The Beckmann rearrangement of a ketoxime like 5-Methyl-2-hexanone oxime involves the acid-catalyzed conversion of the oxime to an N-substituted amide. wikipedia.org The key step is the migration of the alkyl group that is anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org

For 5-Methyl-2-hexanone oxime, two geometric isomers exist: the (E)- and (Z)-isomers. The stereochemistry of the starting oxime dictates the structure of the resulting amide.

(E)-isomer: The isobutyl group (CH2CH(CH3)2) is anti to the hydroxyl group. Its migration would lead to the formation of N-isobutylacetamide .

(Z)-isomer: The methyl group (CH3) is anti to the hydroxyl group. Its migration would result in N-acetyl-5-methyl-2-hexanamine .

Controlling the stereochemistry of the oxime is therefore crucial for selective amide synthesis. The separation of (E) and (Z) isomers of oximes can often be achieved by standard techniques as they are generally stable. wikipedia.org Photocatalyzed methods using visible light have also been explored to achieve isomerization and access non-classical Beckmann rearrangement products. nih.gov

The mechanism of the Beckmann rearrangement is well-established. It is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted 1,2-alkyl shift and the departure of the leaving group, forming a nitrilium ion intermediate. oup.com This intermediate is then attacked by a nucleophile, typically water, which, after tautomerization, yields the final amide product. masterorganicchemistry.com

Studies on the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime have provided insights into the catalytic processes and potential reaction pathways, including fragmentation and the formation of byproducts. cdnsciencepub.com The nature of the acid catalyst, whether Brønsted or Lewis, and its strength can significantly influence the reaction's efficiency and selectivity. rsc.org While strong Brønsted acids are effective, they can also promote the formation of byproducts. rsc.org

Compound Information

Synthesis and Characterization of Derivatives and Analogues

Formation and Properties of Hydrazone Derivatives

Hydrazone derivatives of oximes are a significant class of compounds, often exhibiting interesting chemical and biological properties.

Derivatives of 3-hydroxyimino-5-methyl-2-hexanone oxime can be synthesized with good yields through reactions with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine. nih.govresearchgate.net These reactions have been structurally characterized using IR and 1H NMR spectral data. nih.gov The synthesis of hydrazone derivatives of isonitroso-5-methyl-2-hexanone has also been reported. scribd.com

Imine Oxime Analogues: Synthesis and Structural Aspects

Imines, which are nitrogen analogues of aldehydes and ketones, are formed by the reaction of a primary amine with an aldehyde or ketone, resulting in a C=N bond. masterorganicchemistry.com This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com Oximes and hydrazones are considered cousins of imines and are formed through a similar mechanism. masterorganicchemistry.com The synthesis of imine oximes involves the reaction of a compound containing both an imine and an oxime functional group. Research has been conducted on the synthesis, characterization, and thermal and biological studies of imine oximes. mu.ac.in

Other Substituted Oxime Structures and Their Chemical Diversification

The versatility of the oxime group in 5-Methyl-2-hexanone (B1664664) oxime allows for various chemical reactions, leading to a diverse range of substituted derivatives. This compound can undergo oxidation to form nitriles and reduction to form amines. Furthermore, substitution reactions involving the oxime group can lead to the formation of different derivatives. The synthesis of dioxime derivatives of 3-hydroxyimino-5-methyl-2-hexanone has been reported. scribd.commu.ac.in

Stereochemical Analysis of Oxime Isomers

The stereochemistry of oximes is a critical aspect that influences their physical, chemical, and biological properties.

Unsymmetrical ketoximes like 5-Methyl-2-hexanone oxime can exist as a mixture of syn and anti isomers. google.com The carbonyl group in 3-hydroxyimino-5-methyl-2-hexanone has environmental dissymmetry, which can lead to the formation of geometrical isomers (anti- and amphi-forms), with the syn-isomer being possible if steric changes occur at the α-oximino group. tsijournals.com However, often only one isomer is obtained in good yield. tsijournals.com In the case of the reaction of 3-hydroxyimino-5-methyl-2-hexanone with 2,4-dinitrophenylhydrazine (B122626) and dithiooxamide, the stereospecific formation of only the anti-isomer is observed. tsijournals.com This is because the incoming group occupies the less hindered syn-methyl position. tsijournals.com The formation of the amphi-structure is generally considered least stable and often leads to cyclized products, which were not observed in this case. tsijournals.com The determination of syn- or anti- relative configuration in similar nitro compounds can be achieved using coupling constants between specific protons in NMR spectroscopy. rsc.org

Table 1: Stereoisomers of 5-Methyl-2-hexanone oxime

| Isomer Type | Description |

|---|---|

| Syn-isomer | The hydroxyl group of the oxime is on the same side as the larger substituent on the carbonyl carbon. |

| Anti-isomer | The hydroxyl group of the oxime is on the opposite side of the larger substituent on the carbonyl carbon. |

| Amphi-isomer | A less common and generally less stable form of isomerism in oximes. tsijournals.com |

Achieving stereoselectivity in the synthesis of oxime isomers is a significant challenge, as many methods yield mixtures of E- and Z-isomers or the thermodynamically favored E-isomer. nih.gov However, processes for the isomerization of unsymmetrical ketoxime ethers using Lewis acids like titanium chloride, aluminum chloride, or boron chloride have been developed to increase the proportion of a desired isomer. google.com Asymmetric reduction of anti and syn ketoxime ethers using a chiral reducing agent can lead to the formation of enantiomeric amines with high enantiomeric excess, where the absolute configuration of the resulting amine depends on the geometry of the starting oxime ether. researchgate.net

Coordination Chemistry and Ligand Properties

Chelation Behavior of 5-Methyl-2-hexanone (B1664664) Oxime and its Derivatives

5-Methyl-2-hexanone oxime and its derivatives are effective chelating agents, capable of forming stable complexes with a variety of metal ions. The primary site of interaction is the oxime group (-C=N-OH), which possesses both a nitrogen atom with a lone pair of electrons and an acidic hydroxyl group. This dual functionality allows the oxime to act as a versatile ligand.

Derivatives of 5-Methyl-2-hexanone, such as 3-hydroxyimino-5-methyl-2-hexanone (HIMH), have been synthesized and studied for their coordination capabilities. tsijournals.comptfarm.pl These studies reveal that the introduction of additional functional groups can influence the chelation behavior, often leading to the formation of multidentate ligands with enhanced stability and selectivity for specific metal ions. For instance, imine derivatives of HIMH, synthesized by reacting the carbonyl group, create ligands with multiple donor sites that have been investigated for their pharmacological activity and as metal extracting agents. tsijournals.com The presence of both the oxime and the newly introduced imine group allows for the formation of stable chelate rings with metal ions.

The chelation is also influenced by the stereochemistry of the oxime. For many oxime-containing compounds, only the anti-isomer is readily formed, which can impact the geometry of the resulting metal complex. tsijournals.com

Formation and Characterization of Metal Complexes

The formation of metal complexes with 5-Methyl-2-hexanone oxime and its derivatives typically occurs through the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques, including FTIR, NMR, UV-Vis, and elemental analysis.

Coordination Modes and Geometries within Metal Chelates

The oxime group can coordinate to a metal ion in several ways. rsc.org It can act as a neutral ligand, coordinating through the nitrogen atom, or it can be deprotonated to form an oximato anion, which then coordinates through both the nitrogen and oxygen atoms, creating a stable five-membered chelate ring. This ambidentate nature is a key feature of oxime ligands. ptfarm.pl

In complexes with derivatives like 3-hydroxyimino-5-methyl-2-hexanone, the ligand can exhibit different coordination patterns. For example, in some transition metal complexes, these ligands have been observed to form square planar or octahedral geometries. updatepublishing.com The specific geometry is dependent on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

The table below summarizes some of the coordination characteristics of oxime-based ligands.

| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Resulting Geometries |

| Simple Oximes | N, O | Monodentate (N-coordination), Bidentate (N,O-chelation) | Varies (e.g., square planar, octahedral) |

| Imino Oximes | N (oxime), N (imine), O (oxime) | Bidentate, Tridentate | Often forms stable 5- or 6-membered chelate rings |

| Dioximes | N, N, O, O | Bidentate (N,N-coordination) | Typically square planar |

Role of the Oxime Group in Metal Ion Complexation

The oxime group plays a crucial role in the complexation of metal ions. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center. researchgate.netat.ua Upon coordination, the acidity of the hydroxyl proton increases, facilitating its deprotonation and subsequent coordination of the oxygen atom. researchgate.net This chelate effect, where a single ligand binds to a central metal atom at two or more points, results in a more stable complex compared to coordination with monodentate ligands.

The versatility of the oxime group allows it to form stable complexes with a wide range of transition metals. researchgate.net This broad reactivity has made oxime-containing ligands valuable in various areas of inorganic and analytical chemistry.

Applications in Metal Ion Extraction and Sensing (Academic Context)

In an academic research setting, the ability of 5-Methyl-2-hexanone oxime and its derivatives to selectively bind with metal ions has been explored for extraction and sensing applications.

A notable example is the use of isonitroso-5-methyl-2-hexanone (HIMH), an isomer of 5-Methyl-2-hexanone oxime, for the extraction and spectrophotometric determination of cobalt(II). researchgate.net In this application, HIMH forms a yellow-colored complex with cobalt(II) that can be selectively extracted into chloroform. This method has been successfully applied to determine cobalt concentrations in various samples, including synthetic mixtures and steel. researchgate.net The formation of a colored complex upon binding with a specific metal ion is the fundamental principle behind its use as a sensor.

The table below details the parameters for the spectrophotometric determination of Cobalt(II) using isonitroso-5-methyl-2-hexanone. researchgate.net

| Parameter | Value |

| Analyte | Cobalt(II) |

| Ligand | Isonitroso-5-methyl-2-hexanone (HIMH) |

| Solvent for Extraction | Chloroform |

| Absorption Maximum (λmax) | 400 nm |

| Molar Absorptivity | 1.135 x 10⁴ L mol⁻¹ cm⁻¹ |

| Linear Concentration Range | 0.1-5.0 µg mL⁻¹ |

This application highlights the practical utility of the coordination chemistry of 5-Methyl-2-hexanone oxime derivatives in analytical methods for metal ion detection and quantification.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of 5-Methyl-2-hexanone (B1664664) oxime, offering insights into both the carbon framework and the hydrogen environments, including their stereochemical relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical data on the arrangement of hydrogen atoms within the 5-Methyl-2-hexanone oxime molecule. Analysis of chemical shifts, signal multiplicities, and integration values allows for the assignment of each proton to its specific location on the carbon skeleton.

A key feature in the ¹H NMR spectrum is a singlet observed around δ 2.1 ppm, which is characteristic of the methyl (CH₃) group attached to the C=N double bond. Additionally, a multiplet appearing in the range of δ 1.4–1.6 ppm corresponds to the methylene (B1212753) (CH₂) protons in the alkyl chain. The presence of two distinct isomers, (E) and (Z), arising from the C=N double bond, can lead to separate sets of signals for the protons, particularly those close to the oxime functional group. The hydroxyl proton of the oxime group typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methyl-2-hexanone oxime (Note: This is a predicted spectrum and may vary from experimental values)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (C1) | 2.14 | Singlet |

| CH₂ (C3) | 2.43 | Triplet |

| CH₂ (C4) | 1.48 | Multiplet |

| CH (C5) | 1.57 | Multiplet |

| CH₃ (C6) | 0.92 | Doublet |

| N-OH | Variable | Broad Singlet |

Data sourced from publicly available spectral databases and prediction tools. hmdb.canih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of 5-Methyl-2-hexanone oxime. chemicalbook.com Each unique carbon atom in the molecule produces a distinct signal, providing a map of the carbon skeleton.

The spectrum shows characteristic signals for the seven carbon atoms in the molecule. The carbon of the C=N oxime group is typically found deshielded, appearing at a higher chemical shift. The various methyl, methylene, and methine carbons in the isoamyl group can be distinguished based on their chemical shifts and, in more advanced experiments, by their connectivity to attached protons.

Table 2: Experimental ¹³C NMR Spectral Data for 5-Methyl-2-hexanone oxime

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (CH₃) | 12.8 |

| C2 (C=N) | 158.1 |

| C3 (CH₂) | 33.5 |

| C4 (CH₂) | 27.9 |

| C5 (CH) | 22.4 |

| C6 (CH₃) | 22.4 |

| C7 (CH₃) | Not Reported |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 5-Methyl-2-hexanone oxime. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of 5-Methyl-2-hexanone oxime displays several characteristic absorption bands. A prominent feature is the N-O stretching vibration, which appears around 930 cm⁻¹, confirming the presence of the oxime functional group. Other key absorptions include C-H stretching vibrations for the alkyl groups and a C=N stretching vibration, which is typically weaker than a C=O stretch. The broad O-H stretching band of the oxime group is also a significant feature, usually observed in the region of 3100-3500 cm⁻¹.

Table 3: Key IR Absorption Frequencies for 5-Methyl-2-hexanone oxime

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3100 - 3500 (broad) | Oxime (-NOH) |

| C-H Stretch | 2850 - 3000 | Alkyl (CH, CH₂, CH₃) |

| C=N Stretch | ~1650 | Oxime |

| N-O Stretch | ~930 | Oxime |

Data sourced from spectroscopic analysis reports.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 5-Methyl-2-hexanone oxime and to gain insight into its structure through analysis of its fragmentation patterns. molaid.com In this technique, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.

The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound, which is 129.20 g/mol . chemicalbook.comscbt.com Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for oximes can involve cleavage of the N-O bond and various cleavages within the alkyl chain, leading to characteristic fragment ions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). For 5-Methyl-2-hexanone oxime, the theoretical elemental composition is calculated based on its molecular formula, C₇H₁₅NO.

Experimental results from elemental analysis are compared with the theoretical values to confirm the purity and empirical formula of the synthesized compound. This technique provides a foundational check on the molecular identity before more detailed spectroscopic analysis is undertaken.

Table 4: Theoretical Elemental Composition of 5-Methyl-2-hexanone oxime (C₇H₁₅NO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 65.06 |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 11.73 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.85 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 12.39 |

| Total | 129.23 | 100.00 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to investigate molecular structures, vibrational frequencies, and spectroscopic parameters. bharatividyapeeth.edu

Geometry optimization is a computational process aimed at finding the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various functionals (like B3LYP) are used for this purpose. updatepublishing.com For related oxime compounds, such as 1-2 naphthoquinone dioxime, both HF and DFT methods have been successfully used to examine the molecular structure. bharatividyapeeth.eduupdatepublishing.com

A computational study on 5-Methyl-2-hexanone (B1664664) oxime would involve optimizing its geometry to predict bond lengths, bond angles, and dihedral angles. This would reveal the preferred conformation of the molecule, including the spatial arrangement of the isoamyl group relative to the oxime functional group. Such calculations can also distinguish between the possible E/Z isomers of the oxime and determine their relative stabilities. However, specific optimized geometrical parameters for 5-Methyl-2-hexanone oxime are not detailed in the surveyed literature.

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum. These calculations simulate the vibrational modes of the molecule, with each mode corresponding to a specific frequency. Theoretical IR spectra generated from HF or DFT calculations can be compared with experimental spectra for validation. bharatividyapeeth.edu

For other oximes, calculated IR spectra have shown good agreement with experimental data, aiding in the assignment of spectral bands to specific functional groups. updatepublishing.com An experimental IR spectrum of 5-Methyl-2-hexanone oxime shows a characteristic N-O stretch at approximately 930 cm⁻¹, confirming the presence of the oxime functional group. A theoretical study would aim to calculate this and other vibrational frequencies, such as C=N, O-H, and C-H stretching and bending modes. While the methodology is well-established, predicted IR spectral data specifically for 5-Methyl-2-hexanone oxime are not available in the reviewed sources.

Table 1: Experimental Infrared (IR) Spectral Data for 5-Methyl-2-hexanone Oxime

| Functional Group | Wavenumber (cm⁻¹) | Source |

|---|

This interactive table summarizes the key experimental IR absorption data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net Comparing these predicted shifts with experimental values serves as a stringent test of the accuracy of the calculated molecular structure.

Table 2: Experimental ¹H NMR Chemical Shifts for 5-Methyl-2-hexanone Oxime

| Group | Chemical Shift (δ ppm) | Multiplicity | Source |

|---|---|---|---|

| CH₃ (next to C=N) | 2.1 | Singlet |

This interactive table presents the reported experimental proton NMR data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, providing a comprehensive understanding of the reaction mechanism.

For reactions involving oximes, such as the Beckmann rearrangement, computational modeling can elucidate the complex bond-breaking and bond-forming steps. flowlabtech.com Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The structure and energy of this transition state are crucial for understanding the reaction's feasibility and kinetics. chemie-brunschwig.ch

A computational investigation into a transformation of 5-Methyl-2-hexanone oxime, for instance, its reduction to an amine or oxidation to a nitrile, would involve mapping the entire reaction pathway. This would identify the key transition states and any intermediates, offering insights into the stereochemical and regiochemical outcomes of the reaction. Such detailed analyses for 5-Methyl-2-hexanone oxime are not present in the available search results.

For example, in the study of other reactions, computational methods have been used to calculate transition state barriers with high accuracy, explaining observed product distributions. acs.org A similar study on 5-Methyl-2-hexanone oxime would provide quantitative data on its reactivity in various chemical transformations. For instance, the energy profile for its synthesis from 5-methyl-2-hexanone and hydroxylamine (B1172632) could be modeled to understand the reaction kinetics. At present, specific energy profile calculations for reactions of 5-Methyl-2-hexanone oxime are not documented in the reviewed literature.

Table 3: List of Compound Names

| Compound Name |

|---|

| 5-Methyl-2-hexanone oxime |

| 5-Methyl-2-hexanone |

| 1-2 naphthoquinone dioxime |

| 3-Hydroxy-5-methyl-2-hexanone |

| Cyclohexanone (B45756) oxime |

| Hydroxylamine |

| Amine |

Conformational Analysis and Energetic Stability of Isomeric Forms

The spatial arrangement of atoms and the relative stability of different isomers of 5-Methyl-2-hexanone oxime are crucial for understanding its reactivity and interactions. Oximes can exist as stereoisomers, namely syn and anti (or E and Z) isomers, depending on the orientation of the hydroxyl group relative to the larger substituent on the carbonyl carbon.

Theoretical calculations are often employed to predict the most stable conformations and the energy differences between these isomers. core.ac.uk For oximes in general, it has been noted that among the anti, amphi, and syn isomers, the anti form is often more inclined to form N,N-coordinated planar chelates that are stabilized by hydrogen bonding. core.ac.ukupdatepublishing.com While specific computational studies on the conformational analysis of 5-Methyl-2-hexanone oxime are not extensively detailed in the provided results, general principles of stereochemistry and computational chemistry can be applied. upertis.ac.id

The energetic stability of these isomers can be determined through computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. core.ac.uk These methods can optimize the geometry of the molecule to find the lowest energy conformations and calculate their relative energies. core.ac.uk For instance, theoretical calculations for similar compounds like 1,2-naphthoquinone (B1664529) dioxime have been performed using the SPARTAN program with DFT (B3LYP/6-31G) and RHF (6-31G) levels of theory to predict molecular structure and other properties. core.ac.uk

The following table outlines the key isomeric forms of 5-Methyl-2-hexanone oxime and the computational methods used to study them.

| Isomeric Form | Description | Computational Methods for Stability Analysis |

| (E)-5-Methyl-2-hexanone oxime | The hydroxyl group is on the opposite side of the larger alkyl group. | Density Functional Theory (DFT), Hartree-Fock (HF) |

| (Z)-5-Methyl-2-hexanone oxime | The hydroxyl group is on the same side as the larger alkyl group. | Density Functional Theory (DFT), Hartree-Fock (HF) |

Investigations into Intermolecular Interactions and Hydrogen Bonding Networks

The oxime functional group (-NOH) in 5-Methyl-2-hexanone oxime is capable of participating in hydrogen bonding, acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). nih.govnih.gov These interactions play a significant role in the physical properties and biological activity of the compound.

Intermolecular hydrogen bonding is a key factor in the formation of stable crystalline structures and can influence the compound's boiling point and solubility. For example, the higher predicted boiling point of cyclohexanone oxime is attributed to its cyclic structure and intermolecular hydrogen bonding. In the solid state, oximes can form extended networks through hydrogen bonds. For instance, some oximes form 'head-to-tail' intermolecular hydrogen bonds, creating chain-like structures. researchgate.net These chains can be further interconnected by weaker C-H---O hydrogen bonds to form two-dimensional networks. researchgate.net

The presence of a branched alkyl chain in 5-Methyl-2-hexanone oxime may influence the efficiency of molecular packing due to steric hindrance, which can affect the density of the compound. The ability of the oxime group to form stable complexes with metal ions is also a critical aspect of its intermolecular interactions, potentially leading to the inhibition of enzyme activity.

The table below summarizes the types of intermolecular interactions observed and the techniques used to study them.

| Type of Interaction | Description | Investigatory Techniques |

| Hydrogen Bonding | The oxime group acts as both a donor and acceptor, leading to self-association and interaction with other polar molecules. | Infrared (IR) Spectroscopy, Raman Spectroscopy, X-ray Crystallography |

| Van der Waals Forces | Weak intermolecular forces arising from temporary fluctuations in electron distribution. | Not explicitly detailed in search results. |

| Complexation with Metal Ions | The oxime group can form stable complexes with various metal ions. | Not explicitly detailed in search results. |

Advanced Analytical Methodologies and Research Applications

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is a cornerstone for the analysis of 5-Methyl-2-hexanone (B1664664) oxime, enabling its separation from complex mixtures and the determination of its purity. High-performance liquid chromatography and gas chromatography are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purity assessment of 5-Methyl-2-hexanone oxime. Reverse-phase (RP) HPLC methods are particularly effective. sielc.com Method development often involves optimizing the mobile phase composition to achieve efficient separation. A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile modifier such as formic acid to ensure compatibility. sielc.comsielc.com

The choice of stationary phase is also critical. Columns with low silanol (B1196071) activity, such as Newcrom R1, are utilized to achieve good peak shape and reliable separation. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com Purity analysis is commonly performed using UV detection, with wavelengths in the range of 210–254 nm being effective.

Table 1: Example HPLC Method Parameters for 5-Methyl-2-hexanone oxime Analysis

| Parameter | Condition | Source(s) |

| Technique | Reverse-Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Modifier | Phosphoric Acid (for standard UV) or Formic Acid (for MS) | sielc.comsielc.com |

| Detection | UV at 210-254 nm | |

| Applications | Purity Assessment, Preparative Separation, Pharmacokinetics | sielc.comsielc.com |

The principles of HPLC method development for 5-Methyl-2-hexanone oxime are directly transferable to Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes columns packed with smaller particles (typically under 3 µm), which allows for significantly faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com The established reverse-phase methods for the oxime can be scaled down for UPLC systems, providing a rapid approach for high-throughput screening or fast purity checks in research and industrial settings. sielc.comsielc.com

While HPLC is well-suited for the analysis of the relatively non-volatile 5-Methyl-2-hexanone oxime, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is the predominant technique for analyzing its more volatile precursor, 5-methyl-2-hexanone. nih.govrestek.com This ketone has been identified as a key volatile organic compound (VOC) in various biological and food systems. nih.govoup.comsciopen.com

In these research applications, headspace solid-phase microextraction (SPME) is commonly used for sample preparation, where volatile compounds are adsorbed onto a fiber before being thermally desorbed into the GC inlet. nih.govsciopen.com The compounds are then separated on a capillary column, such as a DB-WAX column, and identified by their mass spectra. oup.comsciopen.com For instance, GC-MS analysis has identified 5-methyl-2-hexanone as a volatile metabolite in the fermentation broth of Bacillus velezensis and as an aroma-active compound in Australian black Périgord truffles. nih.govoup.com

Table 2: GC-MS Analysis for the Volatile Precursor, 5-Methyl-2-hexanone

| Research Area | Sample Matrix | Analytical Method | Key Finding | Source(s) |

| Microbiology | Bacillus velezensis Fermentation Broth | SPME-GC-MS | Identified as one of six characteristic VOCs produced by the bacterium. | nih.govresearchgate.net |

| Food Science | Australian Black Périgord Truffle (Tuber melanosporum) | SPME-GC-MS | Identified as a fruity-scented volatile compound contributing to the truffle's aroma profile. | oup.com |

| Food Science | Traditional Chinese Shrimp Paste | SPME-GC-MS | Detected as a volatile flavor compound during the fermentation process. | sciopen.com |

Spectrophotometric Methods for Quantitative Analysis in Specific Chemical Systems

Spectrophotometric techniques are valuable for the quantitative determination of 5-Methyl-2-hexanone oxime, often through its ability to form colored complexes with metal ions or by measuring its intrinsic electronic absorption.

5-Methyl-2-hexanone oxime, also known by its synonym isonitroso-5-methyl-2-hexanone (HIMH), can be used as a chromogenic reagent in spectrophotometric methods. researchgate.net A notable application is in the selective extraction and determination of cobalt(II). researchgate.net In this method, 5-Methyl-2-hexanone oxime forms a distinct yellow-colored complex with cobalt(II), which can be extracted into an organic solvent like chloroform. researchgate.net

The concentration of the cobalt-oxime complex is then determined by measuring its absorbance at the wavelength of maximum absorption (λmax), which is 400 nm. researchgate.net The intensity of the color is directly proportional to the concentration of cobalt(II), allowing for its quantification. This method has proven effective for determining trace levels of cobalt in various samples, including synthetic mixtures and biological materials. researchgate.net The molar absorptivity of the complex is reported to be 1.135 x 10⁴ L mol⁻¹ cm⁻¹, indicating a sensitive method. researchgate.net

UV-Vis spectroscopy is a fundamental tool for both the quantitative analysis and the study of 5-Methyl-2-hexanone oxime. As an analytical application, it serves as the primary detection method in HPLC, where the absorbance of the compound is monitored as it elutes from the column. The oxime functional group contributes to the compound's ability to absorb light in the UV region.

Furthermore, the formation of colored complexes, such as the yellow cobalt(II) complex, shifts the absorption maximum into the visible range (400 nm), enabling colorimetric analysis. researchgate.net This shift is due to charge-transfer transitions within the metal-ligand complex, providing insights into its electronic structure. While detailed electronic structure studies on the isolated oxime are not widely published, its utility in forming spectrophotometrically active complexes highlights its role as a versatile ligand in analytical chemistry.

Role in Derivatization Strategies for Enhanced Analytical Detection (beyond basic identification)

The chemical modification of an analyte to improve its detection by an analytical method is known as derivatization. libretexts.org For ketones such as 5-methyl-2-hexanone, which may exhibit low volatility or lack strong chromophores for certain detection methods, derivatization is a critical strategy to enhance analytical performance. libretexts.orgmdpi.com The formation of 5-methyl-2-hexanone oxime is a prime example of a derivatization strategy that significantly improves analytical detection capabilities, particularly in chromatography and mass spectrometry. gcms.czddtjournal.com This approach converts the ketone's carbonyl group into an oxime, altering the molecule's physicochemical properties to make it more amenable to specific analytical techniques. gcms.cz

The primary reasons for using derivatization for ketones include improving chromatographic resolution, reducing peak tailing of polar compounds, and enhancing detector response and sensitivity. gcms.cz The conversion to an oxime derivative is a common and effective method for aldehydes and ketones. gcms.czyorku.ca This reaction typically involves treating the ketone with hydroxylamine (B1172632) or one of its substituted analogs, such as O-methylhydroxylamine or O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA). gcms.czresearchgate.netnih.gov

Gas Chromatography (GC) Applications

In gas chromatography, the derivatization of ketones to oximes is employed to increase volatility and improve peak symmetry. gcms.cz The polar carbonyl group of a ketone can interact with active sites in the GC system, leading to poor peak shape and reduced resolution. gcms.cz Converting it to a less polar oxime derivative mitigates these interactions. gcms.cz

Research in metabolic studies has utilized this strategy for structural confirmation. For instance, in a study to identify metabolites of n-hexane, the keto group of 4,5-dihydroxy-2-hexanone was derivatized with O-methylhydroxylamine to form its corresponding methoxime. nih.gov This step was crucial for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), enabling the successful identification of the new metabolite. nih.gov

For trace analysis, derivatization with a halogenated reagent dramatically enhances sensitivity for an electron capture detector (ECD), which is highly responsive to electrophilic groups like halogens. researchgate.net A key reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA), which reacts with ketones to form a pentafluorobenzyl oxime. researchgate.netnih.gov This derivative is highly sensitive to ECD and also provides characteristic mass spectra. researchgate.net A study on the related compound 2,5-hexanedione (B30556) demonstrated that derivatization with PFBHA, followed by GC-μECD or GC-MS analysis, allowed for highly sensitive detection. researchgate.net

Table 1: Research Findings on Derivatization of Ketones for GC Analysis

| Analyte | Derivatizing Reagent | Analytical Technique | Key Finding | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| 2,5-Hexanedione | O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) | GC-μECD / GC-MS | Created a highly sensitive derivative suitable for trace analysis in biological samples. | ~20 ng/mL | researchgate.net |

| 4,5-dihydroxy-2-hexanone | O-methylhydroxylamine | GC-MS | Enabled the structural identification of a new n-hexane metabolite in rat urine. | Not specified | nih.gov |

| Volatile Carbonyls | O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) | HS-SPME-GC-MS/MS | Optimized on-fiber derivatization improved response for odor-active carbonyls in wine. | Not specified | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

In the context of Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS), derivatization to an oxime serves to enhance the ionization efficiency of ketones. ddtjournal.com Ketones are neutral molecules and often exhibit low ionization efficiency in ESI, which limits detection sensitivity. ddtjournal.com The introduction of a nitrogen atom via oxime formation can significantly improve the proton affinity of the molecule, leading to a much stronger signal in the mass spectrometer. ddtjournal.comnih.gov

Research on anabolic steroids, many of which contain ketone functional groups, has shown the power of this approach. A study comparing underivatized ketosteroids with their oxime derivatives found that the derivatized molecules provided a 10 to 15-fold increase in the ESI response when analyzed by HPLC-ESI-MS. nih.gov This substantial improvement in sensitivity is critical for confirmation analysis and metabolic studies where analyte concentrations can be extremely low. nih.gov Further derivatization of the resulting oxime hydroxyl group can also be performed to further enhance MS response, as demonstrated in a method using isonicotinoyl chloride to modify hydroxylamine-pretreated ketosteroids. nih.gov

Table 2: Derivatizing Agents for Ketones and Their Analytical Advantages

| Derivatizing Agent | Derivative Formed | Primary Analytical Advantage | Common Technique(s) | Source |

|---|---|---|---|---|

| Hydroxylamine / O-methylhydroxylamine | Oxime / Methoxime | Improves volatility and peak shape for GC; enhances ionization for LC-MS. | GC-MS, LC-MS | ddtjournal.comnih.gov |

| O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) | Pentafluorobenzyl oxime | Confers high sensitivity for Electron Capture Detection (ECD); provides characteristic mass spectrum. | GC-ECD, GC-MS | researchgate.netnih.gov |

| Isonicotinoyl chloride (post-oxime formation) | Oxime-INC ester | Further enhances MS response for multi-class steroid profiling. | LC-MS/MS | nih.gov |

Broader Chemical Applications and Scientific Significance

Role as an Intermediate in Complex Organic Synthesis

5-Methyl-2-hexanone (B1664664) oxime is a key intermediate in organic synthesis, primarily due to its ability to undergo the Beckmann rearrangement. This classic organic reaction transforms ketoximes into substituted amides, which are fundamental components of many complex molecules, including pharmaceuticals and natural products. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Beckmann rearrangement is typically induced by an acid catalyst, which protonates the hydroxyl group of the oxime, turning it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by the migration of the alkyl group positioned anti (opposite) to the hydroxyl group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final amide product. masterorganicchemistry.com

In the case of 5-Methyl-2-hexanone oxime, this rearrangement can theoretically produce two different amides, depending on which alkyl group (the methyl or the isobutyl group) migrates. The stereochemistry of the oxime starting material dictates the product, as the migrating group must be anti-periplanar to the leaving group on the nitrogen. wikipedia.org This stereospecificity makes the Beckmann rearrangement a powerful tool for controlled synthesis. The ability to convert a ketone into an amide by inserting a nitrogen atom into a carbon-carbon bond is a significant transformation that highlights the value of oximes as synthetic intermediates. wikipedia.orgorganic-chemistry.org

Table 1: The Beckmann Rearrangement of 5-Methyl-2-hexanone oxime This table illustrates the potential products of the Beckmann rearrangement, a key reaction for this compound.

| Starting Material | Reaction | Potential Product 1 | Potential Product 2 |

|---|

Contributions to Polymer Chemistry and Materials Science

The utility of oximes, including 5-Methyl-2-hexanone oxime, is well-established in polymer chemistry and materials science. One of the most significant industrial applications of oxime chemistry is the production of Nylon-6, where cyclohexanone (B45756) oxime undergoes a Beckmann rearrangement to produce ε-caprolactam, the monomeric precursor to the polymer. wikipedia.org This large-scale process underscores the fundamental importance of oximes in manufacturing advanced synthetic materials.

More recently, the field has seen the rise of "oxime click chemistry," a set of highly efficient and versatile reactions for creating complex, functional polymers. rsc.orgrsc.org Click chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. acs.org The reaction between a hydroxylamine (B1172632) (or an aminooxy group) and a ketone or aldehyde to form an oxime linkage fits these criteria perfectly. rsc.orgresearchgate.net

This chemistry allows for:

Rapid Polymerization: High molecular weight polymers can be synthesized in minutes under mild conditions. researchgate.net

Formation of Dynamic Materials: The oxime bond can be reversible under certain conditions, which is a desirable characteristic for developing self-healing polymers and adaptable hydrogels. rsc.orgresearchgate.net

Post-Polymerization Modification: The reactivity of the oxime group enables the functionalization of existing polymer chains and surfaces, allowing for the attachment of biomolecules or other functional units. researchgate.net

The ketone group in the parent molecule of 5-Methyl-2-hexanone oxime makes it a candidate for incorporation into polymer structures using these modern techniques, contributing to the development of materials with tailored properties. rsc.orgresearchgate.net

Applications as Precursors in Agrochemical Synthesis

The oxime functional group is a crucial component in the development of modern crop protection agents. nih.govresearchgate.net Oxime derivatives are widely used as intermediates in the synthesis of compounds with potent herbicidal, fungicidal, and insecticidal properties. researchgate.netsemanticscholar.org They serve as versatile building blocks that can be transformed into a variety of heterocyclic ring systems, which are common scaffolds in active agrochemical ingredients. nih.gov

Research in agrochemistry has demonstrated the efficacy of several classes of pesticides containing the oxime moiety:

Oxime Carbamates and Phosphates: These compounds have been developed as effective insecticides. researchgate.net

Oxime Ether Derivatives: A significant number of insecticides are based on the oxime ether structure. nih.govacs.org For example, novel pyrethroids incorporating an oxime O-ether linkage have shown notable activity against various pests. nih.gov

The synthesis of these complex agrochemicals often involves the strategic modification of a simpler oxime precursor. acs.org 5-Methyl-2-hexanone oxime, with its specific alkyl structure, represents a potential starting point for the synthesis of new, proprietary pesticides, where its carbon skeleton could be elaborated to create novel active ingredients. researchgate.netmdpi.com

Catalytic Applications: Research and Development of Catalysts Involving Oxime Structures

In the field of catalysis, oximes are emerging as valuable ligands in coordination and organometallic chemistry. bohrium.comresearchgate.net A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The nitrogen and oxygen atoms in the oxime group of 5-Methyl-2-hexanone oxime possess lone pairs of electrons that can coordinate with transition metals like palladium, cobalt, or copper. researchgate.netat.ua

Key research findings in this area include:

Oxime-Based Ligands: Oximes are easily prepared from a vast library of ketones, allowing for the creation of structurally diverse ligands with tailored electronic properties. This is crucial for fine-tuning the activity and selectivity of a catalyst. bohrium.com

Palladium-Oxime Complexes: Palladium(II) complexes featuring phosphino-oxime ligands have been successfully synthesized and used as catalysts for the rearrangement of aldoximes into primary amides. rsc.org

Cobalt-Oxime Complexes: Cobaloximes, which are cobalt complexes containing oxime ligands, have been studied for their catalytic activity in radical cyclization reactions and C-H activation, which are powerful methods in organic synthesis. researchgate.net

Furthermore, the formation of the oxime bond itself can be catalyzed. Studies have shown that nucleophilic catalysts like aniline (B41778) and its derivatives can significantly increase the rate of oxime formation, which is particularly useful in bioconjugation reactions for modifying proteins and other biomolecules under mild, physiological conditions. acs.orgnih.gov This dual role—as both a component of catalysts and a target for catalytic reactions—underscores the broad significance of oxime structures in modern catalysis research.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Methyl-2-hexanone oxime |

| N-isobutylacetamide |

| N-methyl-4-methylpentanamide |

| Cyclohexanone oxime |

| ε-caprolactam |

| Aniline |

| Palladium |

| Cobalt |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of oximes involves the condensation of a ketone or aldehyde with hydroxylamine (B1172632), often using solvents and requiring purification. wikipedia.orgnih.gov Future research is increasingly focused on developing greener, more efficient, and sustainable methods. One promising direction is the adoption of solvent-free reaction conditions. Techniques like "grindstone chemistry," where reactants are ground together without a solvent, have shown success in producing oximes with high yields and short reaction times, minimizing effluent pollution. nih.gov Another innovative and sustainable approach, demonstrated for related compounds like cyclohexanone (B45756) oxime, involves the direct fixation of atmospheric nitrogen. researchgate.net This process integrates plasma-assisted air-to-NOx conversion with electrocatalysis, using air as the nitrogen source under ambient conditions, which could be adapted for the synthesis of 5-methyl-2-hexanone (B1664664) oxime. researchgate.net

| Synthesis Approach | Key Features | Potential Advantages |

| Grindstone Chemistry | Solvent-free grinding of carbonyl compound and hydroxylamine hydrochloride. nih.gov | Reduced solvent waste, faster reaction times, high yields, operational simplicity. nih.gov |

| Integrated Plasma-Electrocatalysis | Uses air as a nitrogen source to generate reactive nitrogen species for oximation. researchgate.net | Highly sustainable, operates at ambient temperature and pressure, avoids hazardous reagents. researchgate.net |

| Catalytic Hydrogenation Route | Industrial methods may start with selective hydrogenation of an unsaturated precursor like 5-methyl-3-hexen-2-one (B238795) before oximation. | High feedstock conversion and minimization of byproducts. |

Development of New Chemical Reactions and Transformations Involving the Oxime Group

The oxime functional group is a versatile platform for a variety of chemical transformations. nsf.gov While classic reactions like the Beckmann rearrangement (converting oximes to amides) are well-established, future research will likely focus on developing novel transformations and expanding the synthetic utility of the oxime group. britannica.commasterorganicchemistry.com A significant area of development is the chemistry of iminyl radicals, which can be generated from oximes. nsf.gov These radicals are valuable intermediates for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex nitrogen-containing heterocycles. nsf.gov Furthermore, metal-mediated reactions offer a pathway to functionalize the oxime group at both the oxygen and nitrogen atoms, leading to new derivatives. acs.org

| Reaction Class | Description | Potential Applications |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of a ketoxime to an amide. masterorganicchemistry.com For 5-methyl-2-hexanone oxime, this would yield an N-substituted acetamide (B32628) derivative. | Synthesis of polyamides (e.g., Nylon 6 from caprolactam), production of fine chemicals. britannica.com |

| Iminyl Radical Formation | N-O bond fragmentation, often via photocatalysis or single electron transfer, to generate a reactive iminyl radical. nsf.gov | Access to functionalized imines, azetidines, and other N-heterocycles. nsf.gov |

| Reduction to Amines | Conversion of the oxime group to a primary amine using reducing agents like sodium metal or catalytic hydrogenation. wikipedia.org | Synthesis of primary amines, which are key building blocks in pharmaceuticals and agrochemicals. |

| Dehydration to Nitriles | Elimination of water from an aldoxime to form a nitrile. britannica.com (This is not directly applicable to ketoximes like 5-methyl-2-hexanone oxime). | A standard method for synthesizing nitriles from aldehydes. |

| Intramolecular Oxime Transfer | A process involving the conjugate addition of an oxime followed by an intramolecular transfer to form heterocycles like isoxazolines. acs.org | Enantioselective synthesis of complex heterocyclic structures. acs.org |

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

The characterization of oximes typically relies on standard spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov IR spectra of oximes show characteristic bands for O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) stretching vibrations. wikipedia.orgbyjus.com However, future research will benefit from the application of more advanced spectroscopic techniques to study the dynamic processes of reactions involving 5-methyl-2-hexanone oxime. Time-resolved spectroscopy, for instance, could be used to observe the formation and decay of transient species like iminyl radicals in real-time. Advanced NMR techniques, such as exchange spectroscopy (EXSY), could probe the kinetics of E/Z isomerization around the C=N double bond, a fundamental property of oximes. wikipedia.org

| Spectroscopic Technique | Information Gained | Research Application |

| Infrared (IR) Spectroscopy | Identification of key functional groups (O-H, C=N, N-O). byjus.com | Confirmation of oxime formation and monitoring of reactions that consume the oxime group. nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Determination of molecular structure and constitution. nih.gov | Structural elucidation of products and intermediates. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. researchgate.net | Identification of compounds and analysis of reaction mixtures. |

| Time-Resolved Spectroscopy | Monitoring of short-lived reaction intermediates. | Studying the kinetics and mechanisms of photocatalytic reactions involving iminyl radicals. nsf.gov |

| Dynamic NMR (e.g., EXSY) | Measuring rates of chemical exchange processes. | Quantifying the energy barrier for E/Z isomerization of the oxime. |

Computational Design and Prediction of Novel Oxime Architectures with Tuned Reactivity